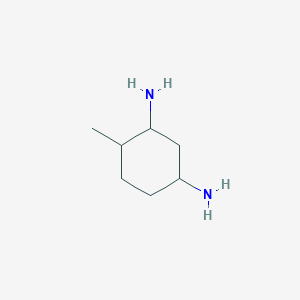

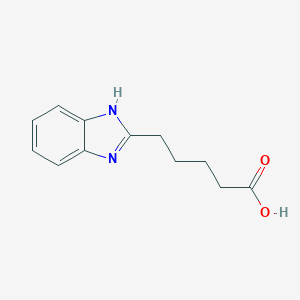

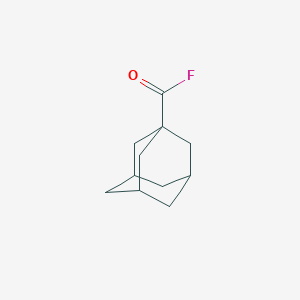

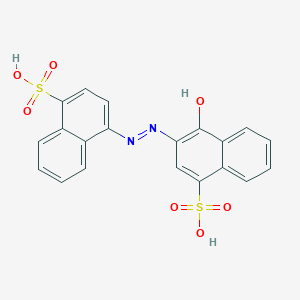

5-(1H-苯并咪唑-2-基)戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

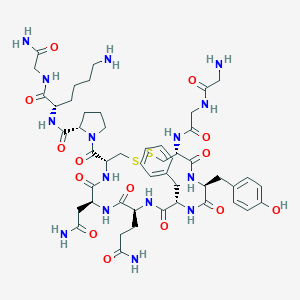

The synthesis of related compounds, such as 2-amino-5-azolylpentanoic acids, involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with appropriate azoles under basic conditions, followed by deprotection to yield the desired 2-amino-5-azolylpentanoic acids. Such methodologies demonstrate the chemical flexibility and reactivity of the pentanoic acid backbone when combined with benzimidazole and other heterocyclic motifs (Ulhaq et al., 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied, showing that these compounds can adopt diverse conformations and binding modes in complex with various metals and organic molecules. For instance, coordination compounds with 1H-benzimidazole-2-carboxylic acid exhibit unique structural features, highlighting the versatility of benzimidazole derivatives in forming complex architectures (Xia et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including condensation, cyclocondensation, and substitution, to yield novel compounds with potential biological activity. For example, the synthesis of novel 3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines involves condensation of 2-acetyl benzimidazoles with different aromatic aldehydes, showcasing the reactivity of the benzimidazole moiety (Reddy & Reddy, 2010).

科学研究应用

药理活性

苯并咪唑及其衍生物,包括“5-(1H-苯并咪唑-2-基)戊酸”,在治疗剂中发挥着重要作用 . 它们被发现具有广泛的生物活性 .

抗溃疡活性:苯并咪唑衍生物以其抗溃疡特性而闻名 . 它们可用于治疗溃疡,缓解症状。

镇痛活性:这些化合物还表现出镇痛特性 . 它们可用于疼痛管理,为传统止痛药提供潜在替代方案。

抗菌活性

苯并咪唑衍生物已显示出强大的抗菌活性 . 例如,发现一种化合物对大肠杆菌、肺炎克雷伯菌、金黄色葡萄球菌、表皮葡萄球菌、白色念珠菌和黑曲霉具有有效的体外抗菌活性niger .

抗病毒活性

苯并咪唑衍生物也以其抗病毒特性而闻名 . 它们可以抑制各种病毒的复制,为病毒感染提供潜在的治疗选择。

抗癌活性

苯并咪唑衍生物已被发现具有抗癌特性 . 它们可以抑制癌细胞的生长,为癌症治疗提供潜在的治疗方法。

抗寄生虫活性

苯并咪唑衍生物已显示出强大的抗寄生虫活性 . 它们可以抑制各种寄生虫的生长,为寄生虫感染提供潜在的治疗选择。

抗凝血和抗血小板特性

安全和危害

未来方向

属性

IUPAC Name |

5-(1H-benzimidazol-2-yl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-12(16)8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXHPONACTZBEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365341 |

Source

|

| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14678-78-5 |

Source

|

| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)